1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic organic compound that features a combination of pyrazole, thiophene, and benzodioxole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Moiety: Starting from hydrazine and a suitable diketone to form the pyrazole ring.
Introduction of the Thiophene Group: Using a cross-coupling reaction such as Suzuki or Stille coupling to attach the thiophene ring.
Formation of the Urea Linkage: Reacting an isocyanate derivative with an amine to form the urea bond.
Attachment of the Benzodioxole Group: Using a nucleophilic substitution or similar reaction to introduce the benzodioxole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones from the thiophene ring.
Reduction: Reducing the nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Employing reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.
Industry: As a precursor for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea: Lacks the thiophene ring.
1-(2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea: Lacks the pyrazole ring.
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)urea: Lacks the benzodioxole ring.
Uniqueness
The uniqueness of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea lies in its combination of pyrazole, thiophene, and benzodioxole moieties, which may confer unique chemical and biological properties not found in similar compounds.
Biological Activity
The compound 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic organic molecule that has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound features a unique arrangement of heterocycles, including:
- Pyrazole
- Thiophene
- Benzo[d][1,3]dioxole
These structural components contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study reported that pyrazole derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Antimicrobial Activity
Research indicates that compounds with thiophene and pyrazole moieties possess antimicrobial properties. A comparative study demonstrated that similar compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound class has been documented in several studies. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Preparation of Intermediates : Synthesis of pyrazole and thiophene derivatives.
- Coupling Reactions : Utilizing coupling agents and specific reaction conditions to form the final compound.
Table 1: Summary of Synthesis Steps
Step | Description |
---|---|
1 | Synthesize pyrazole derivative |
2 | Synthesize thiophene derivative |
3 | Coupling reaction under controlled conditions |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for its therapeutic effects.
Case Studies
Several case studies have been published regarding the efficacy of similar compounds:
- A study on a related pyrazole derivative demonstrated a significant reduction in tumor size in animal models when administered at specified dosages .
- Another investigation into the antimicrobial properties revealed a dose-dependent response against Staphylococcus aureus, indicating potential for further development in antibiotic therapies .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-17(20-13-2-3-15-16(8-13)24-11-23-15)18-9-14(12-4-7-25-10-12)21-6-1-5-19-21/h1-8,10,14H,9,11H2,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXPLQMNUYWERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.